molecular formula C24H34Cl4N2 B13738065 1,10-Decanediamine, N,N'-bis(o-chlorobenzyl)-, dihydrochloride CAS No. 2056-24-8

1,10-Decanediamine, N,N'-bis(o-chlorobenzyl)-, dihydrochloride

Cat. No.: B13738065
CAS No.: 2056-24-8
M. Wt: 492.3 g/mol
InChI Key: JGWRCGHPVAOURY-UHFFFAOYSA-N
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Description

1,10-Decanediamine, N,N'-bis(o-chlorobenzyl)-, dihydrochloride is a cationic diamine derivative featuring a 10-carbon aliphatic chain with o-chlorobenzyl groups attached to both terminal amine groups. The dihydrochloride salt enhances its solubility and stability, making it suitable for applications in antimicrobial agents, surfactants, or coordination chemistry.

Properties

CAS No.

2056-24-8

Molecular Formula

C24H34Cl4N2

Molecular Weight

492.3 g/mol

IUPAC Name

(2-chlorophenyl)methyl-[1-[(2-chlorophenyl)methylazaniumyl]dec-1-enyl]azanium;dichloride

InChI

InChI=1S/C24H32Cl2N2.2ClH/c1-2-3-4-5-6-7-8-17-24(27-18-20-13-9-11-15-22(20)25)28-19-21-14-10-12-16-23(21)26;;/h9-17,27-28H,2-8,18-19H2,1H3;2*1H

InChI Key

JGWRCGHPVAOURY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=C([NH2+]CC1=CC=CC=C1Cl)[NH2+]CC2=CC=CC=C2Cl.[Cl-].[Cl-]

Origin of Product

United States

Preparation Methods

Chemical Structure and Properties

Property Description
Chemical Name 1,10-Decanediamine, N,N'-bis(o-chlorobenzyl)-, dihydrochloride
Molecular Formula C22H28Cl4N2 (approximate based on substituents)
Molecular Weight ~450-460 g/mol (estimated from components)
Functional Groups Primary diamine, benzyl chloride substituents, hydrochloride salt
Physical State Typically crystalline solid (dihydrochloride salt)

The compound contains two primary amine groups linked by a 10-carbon chain, each substituted with an o-chlorobenzyl moiety. The dihydrochloride salt form enhances solubility and stability.

Preparation Methods

Overview

The preparation of 1,10-Decanediamine, N,N'-bis(o-chlorobenzyl)-, dihydrochloride generally involves the alkylation of 1,10-decanediamine with o-chlorobenzyl chloride, followed by conversion to the dihydrochloride salt. The synthetic strategy is based on nucleophilic substitution reactions where the primary amine groups react with benzyl halides under controlled conditions.

Synthetic Route

Step 1: Alkylation of 1,10-Decanediamine
  • Reactants: 1,10-Decanediamine and o-chlorobenzyl chloride
  • Solvent: Typically anhydrous polar aprotic solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), or acetonitrile
  • Base: A mild base like triethylamine or sodium carbonate may be used to scavenge hydrochloric acid formed during the reaction
  • Temperature: Controlled between 0°C to room temperature to minimize side reactions
  • Reaction Time: Several hours (4-24 hours) depending on scale and conditions

The reaction proceeds via nucleophilic attack of the amine nitrogen on the benzylic carbon of o-chlorobenzyl chloride, displacing chloride ion and forming the N-benzylated intermediate.

Step 2: Formation of Dihydrochloride Salt
  • The crude alkylated product is treated with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethanol or ether) to form the dihydrochloride salt.
  • The salt is then precipitated, filtered, washed, and dried to obtain the pure compound.

Detailed Experimental Procedure (Representative Example)

Step Procedure Details
Reactants 1,10-Decanediamine (1 equiv), o-chlorobenzyl chloride (2.2 equiv)
Solvent Anhydrous dimethylformamide (DMF), sufficient to dissolve reactants
Base Triethylamine (2.5 equiv)
Reaction Conditions Stirring at 0–5°C for 1 hour, then warming to room temperature for 12–18 hours
Workup Quenching with cold water, extraction with organic solvent (e.g., dichloromethane), washing
Salt Formation Addition of concentrated HCl in ethanol, cooling to precipitate dihydrochloride salt
Purification Filtration, washing with cold ethanol/ether, drying under vacuum
Yield Typically 60–75% depending on scale and purity

Analytical Characterization of the Product

The identity and purity of 1,10-Decanediamine, N,N'-bis(o-chlorobenzyl)-, dihydrochloride are confirmed by:

Comparative Table of Preparation Conditions and Yields

Reference / Source Alkylation Reagents Solvent Base Temp (°C) Time (h) Yield (%) Notes
Standard Protocol 1,10-Decanediamine + o-chlorobenzyl chloride DMF Triethylamine 0–25 12–18 60–75 Controlled addition to minimize side products
Alternative Method Same as above THF or Acetonitrile Na2CO3 5–25 8–16 65–70 Base choice affects purity
Salt Formation HCl in ethanol Ethanol 0–5 1–2 Precipitation and recrystallization

Chemical Reactions Analysis

1,10-Decanediamine, N,N’-bis(o-chlorobenzyl)-, dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,10-Decanediamine, N,N’-bis(o-chlorobenzyl)-, dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be used in studies involving cell signaling and molecular interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,10-Decanediamine, N,N’-bis(o-chlorobenzyl)-, dihydrochloride involves its interaction with specific molecular targets. The o-chlorobenzyl groups may play a role in binding to target molecules, while the decanediamine backbone provides structural stability. The hydrochloride groups enhance the compound’s solubility and facilitate its interaction with biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Octenidine Dihydrochloride

Structure : N,N’-(1,10-decanediyldi-1[4H]-pyridinyl-4-ylidene) bis-(1-octanamine) dihydrochloride.
Key Features :

  • Two pyridinium-based cationic centers separated by a decane chain.
  • Non-sensitizing, low cytotoxicity in vivo, and broad-spectrum antimicrobial activity against gram-positive/negative bacteria and fungi . Comparison:
  • Mechanism : Both compounds disrupt bacterial membranes via cationic interactions. However, octenidine’s pyridinium groups may enhance binding to microbial surfaces compared to the o-chlorobenzyl groups in the target compound.
  • Efficacy: Octenidine demonstrates superior anti-pseudomonal activity in burn wounds, preventing P.

N,N'-Bis(salicylidene)-1,10-decanediamine (BSC10)

Structure : A bolaform Schiff base with salicylidene groups at both ends of a decanediamine chain.
Key Features :

  • Forms ordered multilayer films at air/water interfaces due to hydrogen bonding with barbituric acid .
    Comparison :
  • Functionality : BSC10 is used in supramolecular chemistry for molecular recognition, whereas the target compound’s o-chlorobenzyl groups suggest antimicrobial or surfactant applications.
  • Stability : BSC10’s Schiff base structure may be pH-sensitive, whereas the dihydrochloride salt of the target compound likely offers greater aqueous stability.

Benzalkonium Chloride (BAC12)

Structure : N-Benzyl-N,N-dimethyl-1-dodecanaminium chloride.
Key Features :

  • A monoquaternary ammonium compound with a C12 alkyl chain.
  • Broad-spectrum antimicrobial activity but associated with cytotoxicity in fibroblasts at high concentrations .
    Comparison :
  • Chain Length : The target compound’s longer decane chain may improve membrane penetration compared to BAC12’s C12 chain.
  • Charge Density : The di-cationic nature of the target compound could enhance electrostatic interactions with microbial membranes compared to BAC12’s single charge.

Triethylenetetramine (TETA) Derivatives

Structure : Linear polyamines like N,N'-bis(phenylmethyl)-1,2-cyclohexanediamine dihydrochloride.
Key Features :

  • Used in chelation therapy (e.g., trientine for Wilson’s disease) and catalysis .
    Comparison :
  • Applications : TETA derivatives focus on metal ion coordination, whereas the target compound’s o-chlorobenzyl groups suggest antimicrobial or surfactant roles.
  • Bioavailability : TETA’s smaller size improves renal clearance, while the target compound’s bulkier structure may limit systemic absorption.

Comparative Data Table

Property 1,10-Decanediamine, N,N'-bis(o-chlorobenzyl)-, dihydrochloride Octenidine Dihydrochloride BSC10 BAC12
Structure C10 chain, o-chlorobenzyl, dihydrochloride C10 chain, pyridinium-octylamine C10 chain, salicylidene C12 chain, benzyl-dimethyl
Charge Di-cationic Di-cationic Neutral (Schiff base) Mono-cationic
Antimicrobial Activity Presumed broad-spectrum Broad-spectrum, anti-pseudomonal None reported Broad-spectrum, cytotoxic
Cytotoxicity Unknown Low in vivo Not studied High in fibroblasts
Applications Antimicrobial/surfactant Wound antiseptic Molecular recognition Disinfectants
Key Reference

Q & A

Basic Questions

Q. What are the optimized synthetic routes for 1,10-Decanediamine, N,N'-bis(o-chlorobenzyl)-, dihydrochloride, and how are intermediates characterized?

  • Methodological Answer : A two-step alkylation strategy is typically employed. First, 1,10-decanediamine is reacted with o-chlorobenzyl chloride under basic conditions (e.g., NaOH in ethanol) to form the bis-alkylated product. The dihydrochloride salt is then precipitated using HCl gas or concentrated HCl in anhydrous ether. Intermediate characterization involves 1^1H-NMR (e.g., δ 7.3–7.5 ppm for aromatic protons, δ 3.0–3.2 ppm for N-CH2_2-Ar) and HRMS to confirm molecular ions (e.g., [M+H]+^+ ≈ 480–500 Da). Recrystallization from isopropyl alcohol or ethanol enhances purity .

Q. Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H-NMR identifies aromatic (o-chlorobenzyl) and aliphatic (decanediamine backbone) protons. For example, coupling constants in the aromatic region (δ 7.3–7.5 ppm) confirm ortho-substitution.
  • HRMS : High-resolution mass spectrometry verifies the molecular ion ([M+H]+^+) and isotopic pattern (e.g., chlorine isotopes).
  • Elemental Analysis : Matches calculated vs. observed C, H, N, and Cl percentages (e.g., Cl ≈ 14.8% for dihydrochloride).
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity (>95%) .

Q. How do the solubility properties of this compound influence experimental design in biological assays?

  • Methodological Answer : The dihydrochloride salt is water-soluble (≥50 mg/mL at 25°C), enabling stock solutions in PBS or saline. For hydrophobic environments (e.g., membrane permeability studies), DMSO or ethanol (1–5% v/v) is used. Precipitation at high concentrations (>10 mM) can occur; thus, serial dilution in assay buffers is recommended. Pre-filter sterilization (0.22 µm) ensures sterility for cell-based studies .

Advanced Research Questions

Q. How do structural modifications (e.g., o-chlorobenzyl vs. pyridinyl substituents) affect the compound’s antimicrobial mechanism of action?

  • Methodological Answer : The o-chlorobenzyl groups enhance lipophilicity, promoting membrane disruption in Gram-negative bacteria (e.g., P. aeruginosa). Comparative studies with pyridinyl analogs (e.g., octenidine dihydrochloride) show that cationic charge density (from amine groups) correlates with electrostatic binding to microbial membranes. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity to lipid bilayers. Minimum inhibitory concentration (MIC) assays reveal lower MIC values (2–4 µg/mL) for o-chlorobenzyl derivatives compared to unsubstituted analogs .

Q. What strategies resolve contradictions in reaction yields during scale-up synthesis (e.g., 85% lab-scale vs. <60% pilot-scale)?

  • Methodological Answer : Yield discrepancies often stem from inadequate mixing or heat transfer in larger reactors. Optimize:

  • Reaction Temperature : Use jacketed reactors with precise temperature control (±2°C).
  • Stoichiometry : Employ excess o-chlorobenzyl chloride (1.1–1.2 eq.) to compensate for volatility.
  • Workup : Replace filtration with centrifugation for faster isolation of the dihydrochloride salt.
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress (disappearance of NH2_2 peaks at 3300 cm1^{-1}) .

Q. How can computational modeling predict the compound’s interaction with bacterial efflux pumps or eukaryotic cell membranes?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Use CHARMM or GROMACS to model lipid bilayer penetration. The decanediamine chain length (10 carbons) aligns with membrane thickness (~30 Å), favoring transmembrane insertion.
  • Docking Studies (AutoDock Vina) : Predict binding to efflux pump proteins (e.g., P. aeruginosa MexB) via cationic-π interactions with aromatic residues (Tyr 113, Phe 136).
  • QSAR Models : Correlate logP values (≈3.5) with antibiofilm activity (IC50_{50} < 10 µM) .

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